molecular formula C12H12F4O3 B15332124 Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate

Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate

Cat. No.: B15332124
M. Wt: 280.21 g/mol
InChI Key: LPASYSXBWHDSOA-UHFFFAOYSA-N
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Description

Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate is an organic compound that features a trifluoromethyl group, a fluoro-substituted aromatic ring, and a hydroxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate typically involves multiple steps. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-fluoro-2-(trifluoromethyl)benzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes an aldol condensation with ethyl acetoacetate in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ester.

    Hydrogenation: The β-hydroxy ester is then hydrogenated using a catalyst like palladium on carbon to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[4-Chloro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate
  • Ethyl 3-[4-Bromo-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate
  • Ethyl 3-[4-Methyl-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate

Uniqueness

Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate is unique due to the presence of both fluoro and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12F4O3

Molecular Weight

280.21 g/mol

IUPAC Name

ethyl 3-[4-fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate

InChI

InChI=1S/C12H12F4O3/c1-2-19-11(18)6-10(17)8-4-3-7(13)5-9(8)12(14,15)16/h3-5,10,17H,2,6H2,1H3

InChI Key

LPASYSXBWHDSOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)F)C(F)(F)F)O

Origin of Product

United States

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